Methyl 3-[(2,2-dimethoxyethyl)amino]butanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(2,2-dimethoxyethylamino)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-7(5-8(11)12-2)10-6-9(13-3)14-4/h7,9-10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJGRUDMBNILRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCC(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 3 2,2 Dimethoxyethyl Amino Butanoate
Strategic Disconnections and Retrosynthetic Analysis
A retrosynthetic analysis of Methyl 3-[(2,2-dimethoxyethyl)amino]butanoate reveals several logical bond disconnections, leading to plausible synthetic routes. The primary disconnection points are the C-N bond and the Cα-Cβ bond of the butanoate backbone.
C-N Bond Disconnection: This disconnection suggests a synthesis based on the reaction between a 3-functionalized butanoate precursor and aminoacetaldehyde dimethyl acetal (B89532). Two main strategies emerge from this approach:
Michael Addition: Disconnecting the C-N bond via a conjugate addition pathway points to methyl crotonate (an α,β-unsaturated ester) as the butanoate precursor and aminoacetaldehyde dimethyl acetal as the nucleophile.
Reductive Amination: Alternatively, this disconnection can be viewed through the lens of reductive amination, which would involve the reaction of a β-keto ester, such as methyl acetoacetate (B1235776), with aminoacetaldehyde dimethyl acetal, followed by reduction of the resulting enamine or imine intermediate.
Cα-Cβ Bond Disconnection: This less common approach would involve the formation of the bond between the α and β carbons. A potential strategy could be a Mannich-type reaction, which would bring together a pre-formed enolate equivalent of methyl acetate, an imine derived from aminoacetaldehyde dimethyl acetal, and a source of the methyl group at the β-position.
These disconnections form the basis for the direct synthetic approaches discussed in the following sections.
Direct Synthesis Approaches
The direct formation of this compound can be achieved through several key synthetic transformations, each with its own set of advantages and challenges.
Enantioselective Michael Addition Reactions
The Michael addition, or conjugate addition, of an amine to an α,β-unsaturated ester is a powerful and atom-economical method for the synthesis of β-amino esters. In the context of this compound, this involves the addition of aminoacetaldehyde dimethyl acetal to methyl crotonate.
The reaction is typically catalyzed by a base or, for enantioselective transformations, by a chiral catalyst. The use of chiral organocatalysts, such as those derived from cinchona alkaloids or chiral diamines, can induce high levels of stereoselectivity, leading to the formation of a specific enantiomer of the product. The development of bifunctional catalysts, which can activate both the nucleophile and the electrophile, has been particularly effective in promoting these reactions with high efficiency and enantiocontrol. researchgate.net
| Reactants | Catalyst Type | Potential Advantages | Potential Challenges |
| Methyl crotonate, Aminoacetaldehyde dimethyl acetal | Chiral Bronsted Acid/Base | High enantioselectivity | Potential for side reactions |
| Methyl crotonate, Aminoacetaldehyde dimethyl acetal | Chiral Lewis Acid | Activation of the Michael acceptor | Catalyst inhibition by the amine |
| Methyl crotonate, Aminoacetaldehyde dimethyl acetal | Organocatalyst (e.g., thiourea-based) | Mild reaction conditions, good functional group tolerance | Catalyst loading and turnover |
Reductive Amination Strategies with Butanoate Precursors
Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, this strategy involves the reaction of methyl acetoacetate with aminoacetaldehyde dimethyl acetal. The initial reaction forms an enamine or iminium ion intermediate, which is then reduced in situ to the target β-amino ester.
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the ketone. masterorganicchemistry.com For asymmetric synthesis, the reduction can be carried out using a chiral reducing agent or, more commonly, through catalytic asymmetric hydrogenation of the intermediate enamine using a chiral metal catalyst.
| Carbonyl Precursor | Amine | Reducing Agent | Key Features |
| Methyl acetoacetate | Aminoacetaldehyde dimethyl acetal | NaBH3CN, NaBH(OAc)3 | Mild conditions, high yields |
| Methyl acetoacetate | Aminoacetaldehyde dimethyl acetal | H2, Chiral Catalyst (e.g., Ru-BINAP) | Enantioselective, potential for high pressure |
Introduction of the Dimethoxyacetal Group
The dimethoxyacetal group is a key structural feature of the target molecule, serving as a protected form of an aldehyde. The primary precursor containing this group is aminoacetaldehyde dimethyl acetal. This building block is commercially available or can be synthesized from chloroacetaldehyde (B151913) dimethyl acetal through reaction with ammonia (B1221849) or a protected nitrogen source followed by deprotection. google.comgoogle.com The acetal functionality is generally stable under the basic or mildly acidic conditions often employed in Michael additions and reductive aminations. However, strong acidic conditions can lead to hydrolysis of the acetal to the corresponding aldehyde, which could lead to undesired side reactions. Therefore, careful control of pH is crucial when working with this precursor.
Multi-Component Reactions in its Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient route to complex molecules. A plausible MCR approach for the synthesis of this compound could be a variation of the Mannich reaction. organic-chemistry.orgnih.gov
A hypothetical three-component reaction could involve:
An enolizable carbonyl compound, such as methyl acetate, to provide the Cα and ester functionality.
A non-enolizable aldehyde, which in this case would be formaldehyde (B43269) or a synthetic equivalent.
The amine, aminoacetaldehyde dimethyl acetal.
The reaction would proceed through the in situ formation of an iminium ion from formaldehyde and aminoacetaldehyde dimethyl acetal, which would then be attacked by the enolate of methyl acetate. This would directly construct the β-amino ester backbone. The development of catalytic asymmetric versions of such MCRs is an active area of research. nih.govnih.gov
Catalytic Aspects in Synthesis (e.g., Chiral Catalysis for Stereocontrol)
Achieving stereocontrol in the synthesis of this compound is crucial, as the biological activity of chiral molecules is often dependent on their absolute configuration. Chiral catalysis offers the most elegant and efficient means to introduce stereogenicity.
In Enantioselective Michael Additions: As previously mentioned, chiral organocatalysts and metal complexes can be used to control the stereochemical outcome of the conjugate addition of aminoacetaldehyde dimethyl acetal to methyl crotonate. Chiral primary amine catalysts, for instance, can activate the enone via the formation of a chiral iminium ion, directing the nucleophilic attack of the incoming amine to one face of the molecule. rsc.org
In Asymmetric Reductive Amination: The key to stereocontrol in this approach is the enantioselective reduction of the prochiral enamine or imine intermediate. This is commonly achieved through catalytic hydrogenation using chiral transition metal complexes, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP). These catalysts can achieve high levels of enantioselectivity and diastereoselectivity. rsc.org Biocatalysis, using enzymes such as imine reductases (IREDs), is also an emerging and powerful tool for asymmetric reductive amination, offering excellent stereoselectivity under mild, aqueous conditions. wikipedia.org
| Reaction Type | Catalyst Class | Example Ligand/Catalyst | Stereochemical Outcome |
| Michael Addition | Organocatalyst | Chiral Thiourea | High Enantioselectivity |
| Michael Addition | Metal Complex | Copper(II) with Chiral Ligand | High Enantioselectivity |
| Reductive Amination | Transition Metal Catalyst | Ru-BINAP | High Enantioselectivity and Diastereoselectivity |
| Reductive Amination | Biocatalyst | Imine Reductase (IRED) | High Enantioselectivity |
The choice of synthetic strategy and catalyst will ultimately depend on the desired stereochemistry, scale of the synthesis, and the availability of starting materials and reagents. The methodologies outlined here provide a robust framework for the efficient and stereocontrolled synthesis of this compound.
Optimization of Reaction Conditions and Yields (e.g., Solvent Effects, Temperature Regimes)
Due to the absence of specific literature on the synthesis of this compound, there is no data available concerning the optimization of its reaction conditions. Scientific studies typically investigate the influence of various parameters such as solvent choice, temperature, reaction time, and catalyst concentration to maximize product yield and purity. However, without any foundational research on the synthesis of this compound, no such optimization studies have been reported. Therefore, it is not possible to provide data tables or detailed research findings on solvent effects or temperature regimes for its formation.
Green Chemistry Principles Applied to its Synthesis
Similarly, the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, have not been documented in the context of synthesizing this compound. The application of green chemistry would typically involve exploring aspects such as atom economy, the use of renewable feedstocks, employment of safer solvents, and energy efficiency. As there are no established synthetic routes for this compound in the available literature, there are no corresponding studies on how to make its production more environmentally benign.
Chemical Reactivity and Mechanistic Studies of Methyl 3 2,2 Dimethoxyethyl Amino Butanoate
Reactions at the Amine Functionality
The secondary amine in Methyl 3-[(2,2-dimethoxyethyl)amino]butanoate is a key site for nucleophilic reactions. The lone pair of electrons on the nitrogen atom allows it to react with a variety of electrophiles.
N-Alkylation and Acylation Reactions
The nitrogen atom can be readily alkylated or acylated. N-alkylation can be achieved using alkyl halides or through reductive amination. The direct N-alkylation of amino acid esters with alcohols represents a sustainable approach. nih.gov Traditional methods often involve the use of alkyl halides, which can lead to the formation of stoichiometric salt by-products. nih.gov
N-acylation is another important transformation, converting the amine into an amide. This reaction is typically carried out using acyl chlorides or anhydrides in the presence of a base to neutralize the acid generated. The acylation of β-amino esters can be performed under various conditions, and in some cases, enzymatic catalysis can be employed to achieve high selectivity.
Table 1: Representative N-Alkylation and N-Acylation Reactions of Amino Esters
| Reactant (Amino Ester) | Reagent | Product | Conditions | Reference |
|---|---|---|---|---|
| Phenylalanine pentyl ester | 4-Methylbenzyl alcohol | N-(4-methylbenzyl)phenylalanine pentyl ester | 0.5 mol% Ruthenium catalyst, Toluene, 120°C, 18h | nih.gov |
| α-Amino acids | Alcohols | N-alkyl amino acids | Catalytic, produces water as the only by-product | researchgate.net |
Formation of Imines and Enamines from the Amine and Acetal (B89532) Hydrolysis Product
The 2,2-dimethoxyethyl group is an acetal, which serves as a protected form of an aldehyde. Under acidic conditions, the acetal can be hydrolyzed to reveal the aldehyde functionality, generating a reactive amino-aldehyde intermediate.
This intermediate can then undergo a rapid intramolecular cyclization. The nucleophilic secondary amine attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a cyclic imine or enamine. This type of intramolecular cyclization is a common strategy in the synthesis of nitrogen-containing heterocyclic compounds. The equilibrium between the cyclic and acyclic forms, as well as the formation of the imine versus the enamine, will depend on the specific reaction conditions and the substitution pattern of the resulting ring.
Nucleophilic Reactivity Profiles
The secondary amine in this compound is expected to behave as a potent nucleophile. The nucleophilicity of amines is influenced by their basicity and steric hindrance. masterorganicchemistry.com Secondary amines are generally strong nucleophiles, often more so than primary amines due to the electron-donating effect of the two alkyl groups on the nitrogen. masterorganicchemistry.com
This nucleophilicity allows the amine to react with a wide array of electrophiles. libretexts.org Besides alkyl halides and acylating agents, these can include:
Aldehydes and Ketones: Reversible formation of hemiaminals and, if a primary amine were present, imines.
Michael Acceptors: Conjugate addition to α,β-unsaturated carbonyl compounds.
Epoxides: Ring-opening reactions to form amino alcohols.
The reactivity can be modulated by the choice of solvent and the presence of catalysts. researchgate.net
Transformations Involving the Ester Functionality
The methyl ester group is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups.
Transesterification and Hydrolysis
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.orgmasterorganicchemistry.com This reaction can be catalyzed by either acids or bases. wikipedia.org For a molecule like this compound, which contains a basic amine, the reaction conditions must be chosen carefully to avoid side reactions. The use of specific catalysts, such as zinc clusters, can promote transesterification under mild conditions that tolerate the presence of amino groups. organic-chemistry.org
Hydrolysis, the cleavage of the ester by water to form a carboxylic acid and an alcohol, can also be achieved under acidic or basic conditions. Enzymatic hydrolysis, for instance using lipases, offers a mild and selective method for the hydrolysis of β-amino esters, often with high enantioselectivity. nih.govresearchgate.netmdpi.com
Table 2: Examples of Transesterification and Hydrolysis of Amino Esters
| Reaction | Reactant | Reagent/Catalyst | Product | Conditions | Reference |
|---|---|---|---|---|---|
| Transesterification | N-Cbz-protected amino acid methyl esters | 1-Butanol / Zn₄(OCOCF₃)₆O | Corresponding butyl esters | Mild conditions | thieme-connect.com |
| Hydrolysis | Racemic β-amino carboxylic ester hydrochlorides | Water / Lipase PSIM | (S)-β-amino acids and (R)-β-amino esters | iPr₂O, 45°C | mdpi.com |
Reduction to Alcohol Derivatives
The methyl ester can be reduced to a primary alcohol, 3-[(2,2-dimethoxyethyl)amino]butan-1-ol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. masterorganicchemistry.comchemistrysteps.com The reaction proceeds via the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide (B1231860) group to form an intermediate aldehyde. This aldehyde is then immediately reduced further to the primary alcohol. pearson.com It is generally not possible to stop the reduction at the aldehyde stage when using strong reducing agents like LiAlH₄ because aldehydes are more reactive than esters. pearson.com
Care must be taken when reducing a molecule containing multiple functional groups. However, LiAlH₄ is known to reduce esters in the presence of amines. masterorganicchemistry.com The chemoselective reduction of esters in the presence of other functional groups is an active area of research, with various reagents and conditions being developed to achieve specific transformations.
Conjugate Addition Potential of the α,β-Unsaturated Ester Analogue
The α,β-unsaturated analogue of this compound, which can be envisioned as a derivative of methyl 3-aminobut-2-enoate, possesses significant potential for conjugate addition reactions. These reactions, also known as Michael additions, are crucial for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of such systems is influenced by the electron-withdrawing nature of the ester group, which polarizes the double bond and makes the β-carbon susceptible to nucleophilic attack.
A variety of nucleophiles can be employed in conjugate addition reactions with α,β-unsaturated esters and related compounds. This includes both soft nucleophiles like amines, thiols, and enolates, as well as organometallic reagents. For instance, the addition of primary and secondary amines to α,β-unsaturated esters can be effectively mediated by solid lithium perchlorate (B79767) under solvent-free conditions, offering an environmentally friendly route to β-amino esters. organic-chemistry.org Similarly, catalysts like ceric ammonium (B1175870) nitrate (B79036) and cellulose-supported copper(0) have been shown to facilitate the aza-Michael reaction of amines with α,β-unsaturated carbonyl compounds, leading to high yields of the corresponding β-amino derivatives. organic-chemistry.org
The steric and electronic properties of both the nucleophile and the α,β-unsaturated substrate play a critical role in the reaction's outcome. Studies on the addition of organotin anions to α,β-unsaturated nitriles, which are electronically similar to α,β-unsaturated esters, have shown that the reaction can be inhibited by substituents at the α- or β-positions of the double bond. semanticscholar.org This suggests that the substitution pattern on the butenoate backbone of the analogue would significantly impact its reactivity towards nucleophiles.
Furthermore, asymmetric synthesis of chiral β-amino esters can be achieved through the diastereoselective conjugate addition of nitrogen nucleophiles to α,β-unsaturated amides derived from chiral auxiliaries, highlighting a pathway for stereocontrolled functionalization. nih.gov
The table below summarizes various catalytic systems and conditions used for conjugate addition reactions on related α,β-unsaturated systems.
| Nucleophile | Substrate Type | Catalyst/Conditions | Outcome |
| Amines | α,β-Unsaturated Esters/Nitriles | Solid Lithium Perchlorate, solvent-free | Saturated β-amino compounds |
| Amines | α,β-Unsaturated Carbonyls | Ceric Ammonium Nitrate, water | β-Amino carbonyl compounds |
| Amines | α,β-Unsaturated Compounds | Cellulose-supported Copper(0) | β-Amino compounds |
| Thiols | α,β-Unsaturated Ketones | [Bmim]PF6/H2O, catalyst-free | Michael adducts with 1,4-selectivity organic-chemistry.org |
| Organotin Anions | α,β-Unsaturated Nitriles | Potassium tert-butoxide | β-Stannylnitriles semanticscholar.org |
Reactivity of the Dimethoxyacetal Group
The dimethoxyacetal group in this compound serves as a protected form of an aldehyde. This functional group is stable under neutral or basic conditions but can be selectively hydrolyzed under acidic conditions to reveal the aldehyde, which can then participate in a wide range of subsequent chemical transformations.
The hydrolysis of acetals to their corresponding aldehydes or ketones is a fundamental and well-established reaction in organic synthesis. libretexts.org This transformation is typically achieved by treatment with an aqueous acid catalyst, such as dilute hydrochloric acid or trifluoroacetic acid. lmaleidykla.lt The mechanism involves protonation of one of the methoxy (B1213986) groups, followed by its departure as methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields a hemiacetal, which further reacts under the acidic conditions to release the second equivalent of methanol and form the final aldehyde. libretexts.org
The controlled nature of this hydrolysis is key to its utility. The stability of the acetal under non-acidic conditions allows for chemical modifications to be performed on other parts of the molecule, such as the ester or amino groups, without affecting the protected aldehyde. The aldehyde can then be unmasked at a desired stage in a synthetic sequence. The efficiency of the hydrolysis can be influenced by factors such as the specific acid used, temperature, and reaction time.
Once deprotected, the resulting β-amino aldehyde is a versatile intermediate capable of undergoing numerous classical carbonyl reactions.
Aldol (B89426) Reaction: The aldehyde can react with enolates or enols derived from ketones or esters in an aldol addition or condensation reaction. This provides a powerful method for C-C bond formation, leading to β-hydroxy carbonyl compounds or α,β-unsaturated carbonyl compounds, respectively. The stereochemical outcome of such reactions can often be controlled, particularly in asymmetric variations of the aldol reaction. nih.gov
Wittig Reaction: The aldehyde can be converted into an alkene through the Wittig reaction. This involves reacting the aldehyde with a phosphorus ylide (a Wittig reagent), typically generated by treating a phosphonium (B103445) salt with a strong base. st-andrews.ac.uk This reaction is highly reliable for forming a carbon-carbon double bond at the position of the original carbonyl group and is compatible with a wide range of functional groups. The geometry of the resulting alkene (E/Z) can often be influenced by the structure of the ylide and the reaction conditions. For example, a synthetic approach to piperidine-based ylides has been reported, which could then be used in Wittig reactions with aldehydes to create specific cyclic structures. st-andrews.ac.uk
Olefination Reactions: Besides the Wittig reaction, other olefination methods like the Horner-Wadsworth-Emmons (HWE) reaction can be employed. The HWE reaction uses phosphonate (B1237965) carbanions, which are generally more reactive than the corresponding phosphorus ylides and often favor the formation of (E)-alkenes. These reactions expand the toolkit for converting the derived aldehyde into various substituted alkenes.
Cascade and Tandem Reactions Utilizing Multiple Functional Groups
The structure of this compound, featuring an amino group, an ester, and a protected aldehyde, is well-suited for cascade or tandem reactions. These processes, where multiple bond-forming events occur in a single operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy.
Upon hydrolysis of the acetal, the resulting β-amino aldehyde can engage in intramolecular reactions. For example, intramolecular cyclization could occur, potentially leading to the formation of substituted piperidine (B6355638) or other heterocyclic rings, depending on the reaction conditions and the nature of any substituents.
Enzymatic cascade reactions are also a powerful strategy. For instance, ω-transaminases are used for the synthesis of β- and γ-amino acids and can be integrated into cascade systems. researchgate.net A hypothetical cascade could involve the enzymatic hydrolysis of the ester group followed by an intramolecular cyclization or condensation. Such biocatalytic cascades can provide high levels of stereoselectivity under mild reaction conditions. researchgate.net
Stereochemical Outcomes and Diastereoselective Control in Reactions
The butanoate portion of this compound contains a potential stereocenter at the C3 position (the carbon bearing the amino group). The presence of this chiral center can influence the stereochemical outcome of subsequent reactions, a concept known as diastereoselective control.
For example, in reactions involving the aldehyde group (after hydrolysis), the existing stereocenter at C3 can direct the approach of a nucleophile to one face of the carbonyl group over the other. This can lead to the preferential formation of one diastereomer of the product. This principle is widely used in asymmetric synthesis. nih.gov
In the context of the α,β-unsaturated analogue, the stereocenter at the γ-position could influence the facial selectivity of a conjugate addition reaction. Similarly, the use of chiral auxiliaries or catalysts can be employed to achieve high levels of enantioselectivity and diastereoselectivity in reactions such as the aza-Michael addition. nih.gov The Schöllkopf method, for instance, utilizes a chiral auxiliary to direct the alkylation of a bislactim ether, allowing for the asymmetric synthesis of α-amino acids with excellent diastereomeric excess. lmaleidykla.lt A similar strategy could be adapted for reactions involving derivatives of this compound to control the formation of new stereocenters relative to the existing one.
The table below provides examples of stereoselective reactions relevant to the functional groups present in the molecule and its derivatives.
| Reaction Type | Substrate/Reagent | Key Feature | Stereochemical Outcome |
| Asymmetric Transfer Hydrogenation | Racemic β-amino-α-keto esters | Dynamic Kinetic Resolution (DKR) | High diastereo- and enantioselectivity for anti-α-hydroxy-β-amino esters nih.gov |
| Aza-Michael Reaction | α,β-Unsaturated amides with (S,S)-(+)-pseudoephedrine | Chiral Auxiliary | Diastereoselective formation of β-amino amides nih.gov |
| Asymmetric Alkylation | Chiral bislactim ether (Schöllkopf method) | Chiral Auxiliary directs electrophile | High diastereomeric excess in α-amino acid synthesis lmaleidykla.lt |
Applications As a Versatile Building Block in Complex Molecular Architectures
Precursor to Nitrogen-Containing Heterocyclic Systems
The structure of Methyl 3-[(2,2-dimethoxyethyl)amino]butanoate is pre-disposed for the synthesis of various nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and natural products.
The "(2,2-dimethoxyethyl)amino" portion of the molecule is a masked aminoacetaldehyde. Upon deprotection under acidic conditions, the resulting aldehyde can undergo intramolecular reactions. For instance, reductive amination, where the newly formed aldehyde reacts with the secondary amine of another molecule or an external amine, followed by reduction, can lead to the formation of substituted pyrrolidines and piperidines.
The general strategy involves the hydrolysis of the acetal (B89532) to unmask the aldehyde, which can then participate in an intramolecular Mannich-type reaction or a reductive amination cascade. The β-amino ester functionality provides a handle for further diversification of the resulting heterocyclic core. The stereochemistry of the butanoate portion can be leveraged to produce enantiomerically enriched pyrrolidine (B122466) and piperidine (B6355638) derivatives.
| Heterocycle | Key Reaction | Starting Material Functionality Utilized | Potential Product |
| Pyrrolidine | Intramolecular Reductive Amination | Acetal (unmasked aldehyde), Secondary Amine | Substituted Prolinate Derivatives |
| Piperidine | Intermolecular/Intramolecular Cyclization | Acetal (unmasked aldehyde), β-Amino Ester | Substituted Piperidine Carboxylates |
This table is generated based on established synthetic principles for the formation of pyrrolidines and piperidines from bifunctional precursors.
Pyrazinones are another class of heterocycles accessible from β-amino esters. rsc.orgnih.govsemanticscholar.orgresearchgate.net The synthesis can be envisioned through the condensation of this compound with α-dicarbonyl compounds or their equivalents. nih.gov The amino group of the butanoate can react with one carbonyl group, and subsequent intramolecular cyclization and oxidation would lead to the pyrazinone ring. The substituents on the butanoate chain and the dicarbonyl partner would dictate the final substitution pattern of the heterocyclic product.
For example, condensation with a 1,2-dicarbonyl compound could lead to the formation of a dihydropyrazinone intermediate, which upon oxidation would yield the aromatic pyrazinone. nih.gov
Beyond simple monocyclic heterocycles, this compound can be employed in more complex synthetic sequences to build polycyclic amine frameworks. The dual functionality of the molecule allows for its incorporation into cascade reactions. For instance, after an initial cyclization to form a piperidine ring, the ester functionality can be used to forge a new ring, leading to indolizidine or quinolizidine (B1214090) alkaloids, which are common cores in many natural products. The protected aldehyde allows for a stepwise introduction of reactivity, providing control over the construction of complex polycyclic systems.
Role in Chiral Synthesis and Asymmetric Transformations
The inherent chirality of this compound, if prepared from a chiral source, makes it a valuable building block in asymmetric synthesis.
When used in the synthesis of heterocyclic systems, the stereocenter at the 3-position of the butanoate backbone can direct the stereochemical outcome of the cyclization reactions, leading to the formation of diastereomerically enriched products. This substrate-controlled stereoselectivity is a powerful strategy for the synthesis of enantiomerically pure compounds. For example, in the synthesis of substituted piperidines, the stereocenter can influence the facial selectivity of the intramolecular cyclization step.
Furthermore, the β-amino ester moiety is a key structural motif in many chiral auxiliaries and catalysts. The compound can be modified to serve as a chiral template, guiding the stereochemical course of a reaction on an attached substrate, after which it can be cleaved and recovered.
| Transformation | Role of Stereocenter | Outcome |
| Intramolecular Cyclization | Diastereocontrol | Enantiomerically enriched heterocycles |
| Asymmetric Addition | Chiral Auxiliary | Transfer of chirality to a new stereocenter |
This table illustrates the potential applications of a chiral version of this compound in asymmetric synthesis based on known principles of chiral induction.
The functional groups present in this compound make it an attractive scaffold for the synthesis of chiral ligands for asymmetric catalysis. The secondary amine and the ester can be readily modified to introduce phosphine (B1218219), oxazoline, or other coordinating groups. For instance, reduction of the ester to an alcohol would provide a diol-like precursor after deprotection of the acetal, which can be further functionalized. The chirality of the butanoate backbone would create a chiral environment around the metal center to which the ligand is coordinated, enabling enantioselective transformations.
The development of novel chiral ligands is crucial for the advancement of asymmetric catalysis, and versatile building blocks like this compound provide a platform for the design and synthesis of new ligand architectures.
Intermediate in the Synthesis of Biologically Relevant Scaffolds (Focus on Chemical Synthesis)
This compound, while not extensively documented in dedicated studies, possesses a unique combination of functional groups that positions it as a promising intermediate in the synthesis of various biologically relevant scaffolds. Its structure, featuring a β-amino ester and a protected aminoacetaldehyde moiety, offers multiple reaction sites for the construction of complex heterocyclic systems.
The β-amino ester functionality is a well-established precursor for a variety of nitrogen-containing heterocycles. nih.govrsc.orgresearchgate.net The presence of the secondary amine allows for reactions such as N-acylation, N-alkylation, and condensation with carbonyl compounds. The ester group, on the other hand, can participate in cyclization reactions, acting as an electrophile. For instance, β-amino esters can be utilized in the synthesis of pyrazolone (B3327878) and pyridinone derivatives through reactions with hydrazines and active methylene (B1212753) compounds, respectively. nih.gov
Furthermore, the (2,2-dimethoxyethyl)amino group is of particular interest. The acetal serves as a protecting group for an aldehyde, which can be deprotected under acidic conditions to reveal a reactive carbonyl functionality. This latent aldehyde can then participate in intramolecular cyclization reactions. One of the most powerful applications of such a feature is in Pictet-Spengler type reactions. Following deprotection, the newly formed amino-aldehyde can cyclize onto an electron-rich aromatic ring, if one is introduced into the molecule, to form tetrahydroisoquinoline or related heterocyclic systems, which are common cores in many bioactive natural products and synthetic drugs.
The general reactivity of β-amino esters and related compounds suggests that this compound could be a valuable starting material for the synthesis of novel azaheterocyclic β-amino esters with multiple chiral centers. researchgate.net The strategic unmasking of the aldehyde and subsequent cyclization reactions would allow for the construction of diverse and structurally intricate molecules with potential applications in medicinal chemistry.
Contribution to Materials Science: Precursor Synthesis (e.g., Polymer Monomers)
In the realm of materials science, the structure of this compound makes it an ideal candidate as a monomer precursor for the synthesis of functional polymers, specifically poly(β-amino esters) (PBAEs). resolvemass.canih.govnih.gov PBAEs are a class of biodegradable and pH-responsive polymers that have garnered significant attention for their applications in biomedical fields, such as drug delivery and gene therapy. nih.govresearchgate.netrug.nl
The synthesis of PBAEs is most commonly achieved through the Michael addition of amines to diacrylates. resolvemass.canih.gov this compound, containing a secondary amine, can readily participate in this polymerization reaction with a variety of diacrylate monomers. The resulting polymer would have a polyester (B1180765) backbone with pendant side chains derived from the butanoate ester and the N-(2,2-dimethoxyethyl) group.
The properties of the resulting PBAE can be tailored by the choice of the diacrylate comonomer. resolvemass.ca For example, using a diacrylate like 1,4-butanediol (B3395766) diacrylate would lead to a specific polymer structure. The pendant groups from the amine monomer play a crucial role in the functionality of the polymer. The methyl ester group could be subject to hydrolysis, contributing to the biodegradability of the polymer. The dimethoxyethyl group could be deprotected post-polymerization to introduce aldehyde functionalities along the polymer chain, which can then be used for cross-linking or for the conjugation of bioactive molecules.
The cationic nature of PBAEs, due to the protonation of the amine nitrogen at physiological pH, allows them to interact with negatively charged biomolecules like DNA and RNA, making them effective non-viral vectors for gene delivery. nih.govnih.gov The biodegradability of the ester linkages in the polymer backbone ensures that the polymer can be broken down into smaller, non-toxic molecules in the body, which is a significant advantage for in vivo applications. nih.gov The versatility in the synthesis of PBAEs allows for the creation of a large library of polymers with diverse physicochemical properties, and this compound could serve as a valuable addition to the available monomers for the synthesis of novel and functional PBAEs. nih.gov
Interactive Data Table: Potential Polymer Properties
| Monomer | Comonomer (Diacrylate) | Potential Polymer Class | Key Feature | Potential Application |
| This compound | 1,4-Butanediol diacrylate | Poly(β-amino ester) | Biodegradable, pH-responsive | Drug delivery, Gene therapy |
| This compound | Poly(ethylene glycol) diacrylate | PEGylated Poly(β-amino ester) | Increased hydrophilicity and circulation time | Advanced drug delivery systems |
Interactive Data Table: Potential Heterocyclic Scaffolds
| Starting Material | Reaction Type | Potential Product Scaffold | Biological Relevance |
| This compound | Intramolecular cyclization (post-deprotection) | Substituted piperidines/pyrrolidines | Core structures in many alkaloids and pharmaceuticals |
| Acylated derivative of this compound | Pictet-Spengler Reaction (post-deprotection) | Tetrahydro-β-carbolines | Antiviral, anticancer, and CNS activity |
| This compound | Condensation with diketenes | Dihydropyridinones | Calcium channel blockers, cardiovascular drugs |
Spectroscopic and Advanced Analytical Methods for Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), chemists can deduce the connectivity and chemical environment of each atom. For Methyl 3-[(2,2-dimethoxyethyl)amino]butanoate, a detailed NMR analysis would be expected to provide specific chemical shifts, coupling constants, and signal integrations corresponding to the methyl ester, the butanoate backbone, and the N-(2,2-dimethoxyethyl) substituent. However, no published NMR spectra or data tables for this specific compound could be located.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amine (N-H) group, the ester carbonyl (C=O) group, and the C-O and C-N bonds. This information provides a molecular fingerprint, but specific, experimentally determined IR spectra for this compound are not available in the reviewed literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and can provide clues about its structure through the analysis of fragmentation patterns. A mass spectrum of this compound would confirm its molecular formula (C₉H₁₉NO₄) by identifying the molecular ion peak. Fragmentation analysis would further help to confirm the connectivity of the different parts of the molecule. Unfortunately, no mass spectral data for this specific compound has been found in the public domain.
Chromatographic Techniques (e.g., HPLC, GC) for Purity and Separation
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating components of a mixture and assessing the purity of a compound. The development of a robust HPLC or GC method for this compound would involve optimizing parameters like the stationary phase, mobile phase, and detector to achieve a sharp, symmetrical peak for the compound, allowing for its quantification and the detection of any impurities. No such methods or their resulting data have been published.
Chiroptical Methods (e.g., Optical Rotation, CD Spectroscopy) for Enantiomeric Purity
Given that this compound possesses a chiral center at the third carbon of the butanoate chain, it can exist as a pair of enantiomers. Chiroptical methods, such as measuring the optical rotation or using Circular Dichroism (CD) spectroscopy, would be necessary to determine the enantiomeric purity of a sample. This is particularly crucial in pharmaceutical and biological applications where different enantiomers can have vastly different effects. As with the other analytical methods, no experimental data regarding the chiroptical properties of this compound could be located.
Computational and Theoretical Studies of Methyl 3 2,2 Dimethoxyethyl Amino Butanoate
Quantum Chemical Calculations of Molecular Structure and Conformation
No published studies were found that detail the use of quantum chemical methods, such as Density Functional Theory (DFT) or ab initio calculations, to determine the optimized geometry, bond lengths, bond angles, and dihedral angles of Methyl 3-[(2,2-dimethoxyethyl)amino]butanoate.
Analysis of Electronic Properties and Reactivity Descriptors
There is no available research on the electronic properties of this compound, which would typically include analyses of frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and the calculation of reactivity descriptors like ionization potential, electron affinity, and chemical hardness.
Molecular Dynamics Simulations for Conformational Landscapes
A search for molecular dynamics (MD) simulation studies to explore the conformational space and flexibility of this compound in different environments yielded no results.
Computational Prediction of Spectroscopic Parameters
No computational studies have been published that predict the spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies for IR and Raman spectra, UV-Vis absorption wavelengths) of this compound.
Reaction Mechanism Elucidation and Transition State Analysis
There is no literature available that computationally investigates the reaction mechanisms involving this compound, including the identification of transition states, intermediates, and the calculation of activation energies.
Future Perspectives and Emerging Research Directions
Development of Sustainable and Atom-Economical Synthetic Routes
The future synthesis of Methyl 3-[(2,2-dimethoxyethyl)amino]butanoate will likely focus on environmentally benign and efficient methodologies. Key to this will be the adoption of principles of green chemistry, emphasizing atom economy, the use of renewable feedstocks, and the reduction of waste.
One promising approach is the conjugate addition (aza-Michael reaction) of (2,2-dimethoxyethyl)amine to methyl crotonate or a related α,β-unsaturated ester. This method is inherently atom-economical as it involves the direct addition of the amine to the unsaturated ester with no byproducts. To enhance the sustainability of this process, researchers may explore the use of catalytic systems that are environmentally friendly and recyclable. For instance, enzymatic catalysis, such as with lipases, has been shown to be effective for the Michael addition of amines to acrylates under mild conditions, often in greener solvents like methanol (B129727). mdpi.com The use of solid-supported catalysts or organocatalysts could also provide greener alternatives to traditional methods that may rely on stoichiometric bases or acids. organic-chemistry.org
Another avenue for sustainable synthesis involves Mannich-type reactions. organic-chemistry.org These are three-component reactions that could potentially bring together a ketone enolate (or its equivalent), an amine, and an aldehyde derivative in a single, atom-economical step. While not a direct route to the target compound, variations of this reaction could be developed to construct the β-amino ester framework efficiently.
Exploration of Novel Reactivity Profiles and Transformations
The bifunctional nature of this compound, containing both a secondary amine and a protected aldehyde, opens up a wide range of possibilities for exploring novel reactivity and chemical transformations.
The secondary amine provides a handle for various functionalization reactions. It can undergo N-alkylation, N-arylation, or acylation to introduce a wide variety of substituents. Furthermore, the β-amino ester moiety is a precursor to other important structural motifs. For example, reduction of the ester group could yield the corresponding γ-amino alcohol, a valuable building block in medicinal chemistry.
The acetal (B89532) group, which protects an aldehyde functionality, is stable under neutral to strongly basic conditions but can be readily deprotected under acidic conditions to reveal the aldehyde. libretexts.orglibretexts.org This latent aldehyde can then participate in a plethora of subsequent reactions, including:
Reductive amination: To introduce a new amino group.
Wittig reaction: To form alkenes.
Aldol (B89426) condensation: To form α,β-unsaturated aldehydes or ketones.
Formation of imines and other nitrogen-containing heterocycles.
The ability to unmask the aldehyde at a desired stage of a synthetic sequence makes this compound a potentially valuable intermediate in multi-step organic synthesis. The strategic deprotection and subsequent reaction of the aldehyde would allow for the construction of complex molecular architectures.
Application in Flow Chemistry and Automated Synthesis Platforms
The synthesis of β-amino esters is well-suited for translation to continuous-flow chemistry platforms. mdpi.com Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and high-throughput screening.
The synthesis of this compound via a Michael addition, for example, could be readily adapted to a flow reactor. The reactants would be continuously pumped and mixed in a heated or cooled reaction coil, allowing for rapid optimization of reaction conditions such as temperature, pressure, and residence time. This can lead to higher yields and purities in shorter reaction times compared to batch synthesis. mdpi.com Furthermore, in-line purification techniques can be integrated into the flow system, enabling a continuous stream of the purified product.
Automated synthesis platforms, which often utilize flow chemistry, could be employed for the rapid generation of a library of derivatives of this compound. By systematically varying the starting materials (e.g., different α,β-unsaturated esters or primary amines), a diverse set of compounds could be synthesized and screened for desired properties, accelerating the discovery of new molecules with interesting biological or material properties. The integration of real-time reaction monitoring and machine learning algorithms could further optimize these automated synthesis processes. The application of flow chemistry has been demonstrated in the synthesis of various α/β-chimera peptides, showcasing its potential for complex molecule synthesis. researchgate.net
Expansion into New Areas of Organic Synthesis and Material Innovation
Beyond its potential as a synthetic intermediate, this compound could serve as a valuable monomer for the creation of novel polymers and materials. Specifically, it is a prime candidate for the synthesis of poly(β-amino esters) (PBAEs).
PBAEs are a class of biodegradable and pH-responsive polymers that are typically synthesized through the Michael addition of amines to diacrylates. resolvemass.canih.gov The resulting polymers contain ester and amino groups in their backbone, which impart them with interesting properties. The ester linkages are susceptible to hydrolysis, leading to the degradation of the polymer into smaller, non-toxic molecules, which is highly desirable for biomedical applications. resolvemass.caresolvemass.ca The amino groups can be protonated at acidic pH, making the polymers positively charged and enabling them to interact with negatively charged molecules like DNA and RNA. resolvemass.canih.gov
By designing a diacrylate analog of this compound or by co-polymerizing it with other diacrylates and amines, a new class of functional PBAEs could be developed. The pendant dimethoxyethyl groups along the polymer backbone would offer a unique handle for post-polymerization modification. Deprotection of the acetals would generate polymers decorated with aldehyde functionalities. These aldehyde groups could then be used to:
Crosslink the polymer chains to form hydrogels.
Conjugate drugs, targeting ligands, or imaging agents.
Tune the hydrophilicity and other physical properties of the material.
Such functional PBAEs could find applications in drug delivery, gene therapy, tissue engineering, and the development of smart materials that respond to changes in their environment. nih.govrug.nl The ability to create covalent adaptable networks (CANs) from PBAEs with β-hydroxyl groups suggests that similar materials with tunable properties could be developed from aldehyde-functionalized PBAEs. acs.org
Data Tables
Table 1: Potential Synthetic Approaches for this compound
| Synthetic Method | Key Features | Potential Advantages |
| Aza-Michael Addition | Conjugate addition of an amine to an α,β-unsaturated ester. | High atom economy, direct formation of the β-amino ester framework. |
| Enzymatic Catalysis | Use of enzymes like lipases to catalyze the Michael addition. | Mild reaction conditions, high selectivity, environmentally friendly. mdpi.com |
| Mannich-type Reactions | Three-component reaction involving an enolate, amine, and aldehyde derivative. | Convergent synthesis, potential for high complexity in a single step. organic-chemistry.org |
Table 2: Potential Transformations of this compound
| Functional Group | Reaction Type | Potential Product |
| Secondary Amine | N-Alkylation/Arylation/Acylation | Functionalized amine derivatives |
| Ester | Reduction | γ-Amino alcohol |
| Acetal (after deprotection) | Reductive Amination | Diamine derivative |
| Acetal (after deprotection) | Wittig Reaction | Alkene derivative |
Q & A
Q. How do structural analogues (e.g., ethyl 4-bromo-2-methylbutanoate) inform SAR studies for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
